![molecular formula C23H28N6O3 B12133186 6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12133186.png)

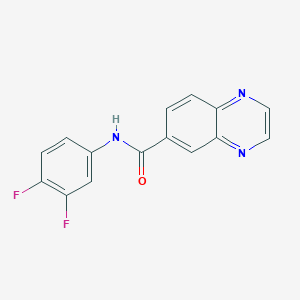

6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-イミノ-11-メチル-7-[3-(モルホリン-4-イル)プロピル]-2-オキソ-N-(プロプ-2-エン-1-イル)-1,7,9-トリアザトリシクロ[8.4.0.0^{3,8}]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボキサミドは、独自の三環構造を持つ複雑な有機化合物です。

合成方法

合成経路と反応条件

6-イミノ-11-メチル-7-[3-(モルホリン-4-イル)プロピル]-2-オキソ-N-(プロプ-2-エン-1-イル)-1,7,9-トリアザトリシクロ[8.4.0.0^{3,8}]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボキサミドの合成は、一般的に複数のステップで構成されます。

三環コアの形成: 三環コアは、一連の環化反応によって合成できます。出発物質には、しばしば置換アニリンとアルデヒドが含まれ、酸性または塩基性条件下で縮合および環化を起こします。

モルホリニルプロピル基の導入: このステップでは、三環コアをモルホリニルプロピルハライドでアルキル化します。通常、ジメチルホルムアミド(DMF)などの非プロトン性溶媒中で、水素化ナトリウム(NaH)または炭酸カリウム(K2CO3)などの強塩基を使用します。

イミノ化とカルボキサミド形成: 最後のステップには、イミノ基の導入とカルボキサミドの形成が含まれます。これは、穏やかな条件下で適切なアミンとカルボン酸誘導体との反応によって達成できます。

工業的製造方法

この化合物の工業的製造は、収率と純度を最大化するために上記の合成経路を最適化することを含む可能性があります。これには、反応条件をより良く制御するための連続フロー反応器の使用や、再結晶またはクロマトグラフィーなどの精製技術の実装が含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:

Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. Starting materials often include substituted anilines and aldehydes, which undergo condensation and cyclization under acidic or basic conditions.

Introduction of the Morpholinyl Propyl Group: This step involves the alkylation of the tricyclic core with a morpholinyl propyl halide, typically using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

Imination and Carboxamide Formation: The final steps include the introduction of the imino group and the formation of the carboxamide. This can be achieved through reactions with appropriate amines and carboxylic acid derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

化学反応の分析

反応の種類

酸化: この化合物は、特にメチル基とモルホリニル基で酸化反応を受ける可能性があります。一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 還元反応は、イミノ基とオキソ基を標的にすることができます。水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)は典型的な還元剤です。

置換: この化合物は、特にモルホリニルプロピル基で求核置換反応に関与する可能性があります。ハロゲン化試薬とチオールやアミンなどの強い求核剤が一般的に使用されます。

一般的な試薬と条件

酸化: 水性または酸性媒体中のKMnO4。

還元: メタノールまたはエタノール中のNaBH4。

置換: K2CO3などの塩基の存在下でのアルキルハライド。

主要な生成物

酸化: カルボン酸またはケトンの形成。

還元: アミンまたはアルコールの形成。

置換: さまざまな官能基を持つ置換誘導体の形成。

科学研究の応用

化学

化学では、この化合物は、その独自の構造特性と反応性について研究されています。これは、三環系とそのさまざまな化学条件下での挙動を理解するためのモデル化合物として役立ちます。

生物学

生物学的には、この化合物は、ファーマコフォアとしての可能性について調査されています。その構造は、生体高分子との可能な相互作用を示唆しており、薬物開発の候補となっています。

医学

医学では、この化合物は、その潜在的な治療効果について研究されています。特定の分子標的に対する相互作用能力は、病気の新しい治療法の開発につながる可能性があります。

産業

産業的には、この化合物は、より複雑な分子の合成に使用できます。その反応性と官能基は、有機合成における汎用的な中間体となっています。

科学的研究の応用

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding tricyclic systems and their behavior under different chemical conditions.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

作用機序

6-イミノ-11-メチル-7-[3-(モルホリン-4-イル)プロピル]-2-オキソ-N-(プロプ-2-エン-1-イル)-1,7,9-トリアザトリシクロ[8.4.0.0^{3,8}]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボキサミドがその効果を発揮するメカニズムは、特定の分子標的に結合することに関係しています。これらの標的は、酵素、受容体、または核酸である可能性があります。この化合物の三環構造により、結合ポケットに適合し、その標的の活性を阻害または調節することができる可能性があります。

類似化合物との比較

類似化合物

- 6-イミノ-11-メチル-7-[3-(ピペリジン-4-イル)プロピル]-2-オキソ-N-(プロプ-2-エン-1-イル)-1,7,9-トリアザトリシクロ[8.4.0.0^{3,8}]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボキサミド

- 6-イミノ-11-メチル-7-[3-(ピロリジン-4-イル)プロピル]-2-オキソ-N-(プロプ-2-エン-1-イル)-1,7,9-トリアザトリシクロ[8.4.0.0^{3,8}]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボキサミド

独自性

6-イミノ-11-メチル-7-[3-(モルホリン-4-イル)プロピル]-2-オキソ-N-(プロプ-2-エン-1-イル)-1,7,9-トリアザトリシクロ[8.4.0.0^{3,8}]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボキサミドにモルホリニル基が存在することは、この化合物を類似化合物と区別するものです。この基は、化合物の溶解性と生体標的との相互作用能力を高める可能性があり、独特の薬理学的特性をもたらす可能性があります。

特性

分子式 |

C23H28N6O3 |

|---|---|

分子量 |

436.5 g/mol |

IUPAC名 |

6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

InChI |

InChI=1S/C23H28N6O3/c1-3-7-25-22(30)17-15-18-21(26-20-16(2)6-4-9-29(20)23(18)31)28(19(17)24)10-5-8-27-11-13-32-14-12-27/h3-4,6,9,15,24H,1,5,7-8,10-14H2,2H3,(H,25,30) |

InChIキー |

ILBLUKDXSXKRMV-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NCC=C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-6-(4-methoxybenzyl)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133103.png)

![2-({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12133111.png)

![2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12133118.png)

![(4E)-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12133122.png)

![N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12133128.png)

![2-amino-N,1-bis[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133148.png)

![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12133156.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12133161.png)

![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)aceta mide](/img/structure/B12133176.png)

![3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12133178.png)

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133180.png)